(2Z)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-hydroxyphenyl)prop-2-enenitrile
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Overview
Description
(2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-hydroxyphenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a thiazole ring, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-hydroxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include halogenated biphenyls, thiazole derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-hydroxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The biphenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the nitrile group produces primary amines.
Scientific Research Applications
(2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-hydroxyphenyl)prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-hydroxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, (2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-hydroxyphenyl)prop-2-enenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H16N2OS |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
(Z)-3-(4-hydroxyphenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C24H16N2OS/c25-15-21(14-17-6-12-22(27)13-7-17)24-26-23(16-28-24)20-10-8-19(9-11-20)18-4-2-1-3-5-18/h1-14,16,27H/b21-14- |
InChI Key |
ABOWILHEYHYDIN-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C\C4=CC=C(C=C4)O)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC=C(C=C4)O)C#N |
Origin of Product |
United States |
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